
トリコスタチンC
概要
説明
トリコスタチンCは、ストレプトマイセス属細菌の発酵から得られる天然化合物です。トリコスタチンAなどの他の化合物を含むトリコスタチンファミリーのメンバーです。 This compoundは、ヒストン脱アセチル化酵素に対する強力な阻害効果で知られており、エピジェネティック研究や癌療法において貴重なツールとなっています .
科学的研究の応用
Trichostatin C has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Employed in research on cell differentiation, apoptosis, and cell cycle regulation.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications.
作用機序
トリコスタチンCは、主にヒストン脱アセチル化酵素の阻害によってその効果を発揮します。これらの酵素を阻害することにより、this compoundはヒストンタンパク質からのアセチル基の除去を防ぎ、オープンなクロマチン構造と遺伝子発現の増加につながります。 このメカニズムは、抗癌活性にとって重要であり、アポトーシス誘導遺伝子の発現を誘導し、癌細胞の増殖を阻害することができます .
類似の化合物:
トリコスタチンA: トリコスタチンファミリーの別のメンバーで、ヒストン脱アセチル化酵素阻害活性と同様です。
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される合成ヒストン脱アセチル化酵素阻害剤。
ロミデプシン: 癌治療に使用されるヒストン脱アセチル化酵素阻害活性を持つ天然物.
This compoundの独自性: this compoundは、グルコピラノシル部分を含む特定の構造のために独自です。 この構造的特徴は、それを他のトリコスタチン化合物と区別し、その独特な生物学的活性の貢献しています .
生化学分析
Biochemical Properties
Trichostatin C interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent activity against both human lung cancer and urothelial bladder cancer cell lines . The compound’s interactions with these biomolecules are crucial for its biochemical properties.
Cellular Effects
Trichostatin C has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis mediated by caspase 3/7 and arrest the cell cycle at the G2/M phase . Furthermore, Trichostatin C influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Trichostatin C involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, protein analysis has elucidated a significant reduction in the expression of the tyrosine kinase receptor Axl .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trichostatin C change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Trichostatin C vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Trichostatin C is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Trichostatin C is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Trichostatin C and any effects on its activity or function are crucial to understanding its role . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
準備方法
合成経路と反応条件: トリコスタチンCは、容易に入手可能な前駆体から出発して一連の化学反応によって合成できます。合成には、通常、ヘプタジエナミド骨格の形成、続いてジメチルアミノ基とグルコピラノシル部分の導入が含まれます。主要なステップには、次のものがあります。
- 一連の縮合および還元反応によるヘプタジエナミド骨格の形成。
- 求核置換によるジメチルアミノ基の導入。
- グリコシル化反応によるグルコピラノシル部分の付加 .
工業的生産方法: this compoundの工業的生産には、制御された条件下でのストレプトマイセス属細菌の発酵が含まれます。その後、発酵ブロスを抽出および精製プロセスにかけ、this compoundを単離します。 精製された化合物はさらに特徴付けされ、生物学的活性をテストされます .
化学反応の分析
反応の種類: トリコスタチンCは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、対応するオキソ誘導体を形成するために酸化することができます。
還元: this compoundの還元は、生物学的活性が変化した還元型をもたらす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物:
- 生物学的特性が変化した酸化誘導体。
- 活性が変化する可能性のある還元型。
- さまざまな官能基を持つ置換アナログ .
4. 科学研究への応用
This compoundは、以下を含む科学研究で幅広い用途があります。
化学: ヒストン脱アセチル化酵素阻害が遺伝子発現とクロマチン構造に与える影響を研究するためのツールとして使用されます。
生物学: 細胞分化、アポトーシス、および細胞周期制御の研究に使用されます。
医学: アポトーシスを誘導し、細胞増殖を阻害する能力のため、抗癌剤としての可能性が調査されています。
類似化合物との比較
Trichostatin A: Another member of the trichostatin family with similar histone deacetylase inhibitory activity.
Vorinostat: A synthetic histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A natural product with histone deacetylase inhibitory activity, used in cancer therapy.
Uniqueness of Trichostatin C: Trichostatin C is unique due to its specific structure, which includes a glucopyranosyl moiety. This structural feature distinguishes it from other trichostatin compounds and contributes to its distinct biological activity .
特性
IUPAC Name |
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWTLGLNDDPGE-PIFXLSLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317397 | |
| Record name | Trichostatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68676-88-0 | |
| Record name | Trichostatin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichostatin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichostatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHOSTATIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trichostatin C and how does it affect cancer cells?
A1: Trichostatin C is an analogue of Trichostatin A and acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, Trichostatin C promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression. [] This can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death. Studies have shown that Trichostatin C exhibits anti-cancer activity against lung and bladder cancer cell lines, inducing apoptosis and cell cycle arrest. []
Q2: How effective is Trichostatin C in inducing differentiation in Friend leukemic cells compared to other known inducers?
A3: Trichostatin C has been shown to effectively induce differentiation in Friend leukemic cells, which are known to be blocked at a late stage of erythropoiesis. [] While other chemical inducers like dimethylsulfoxide and hexamethylene bisacetamide (HMBA) exist, the research on Trichostatin C's specific efficacy compared to these inducers remains limited. [] Further investigations are needed to compare the potency and efficacy of Trichostatin C with other known inducers and elucidate its specific mechanism in driving Friend leukemic cell differentiation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


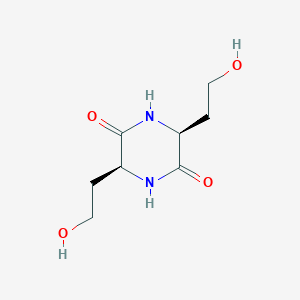
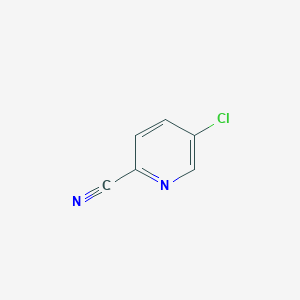
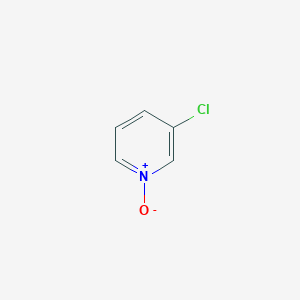
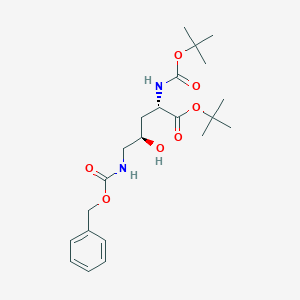
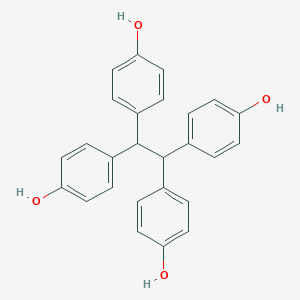
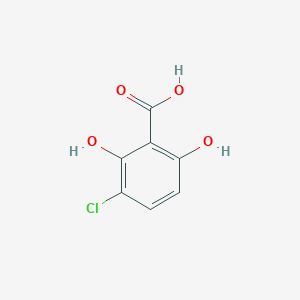
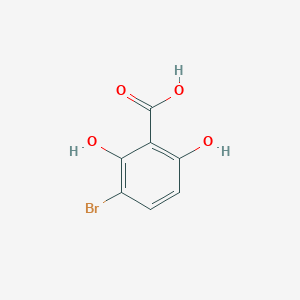
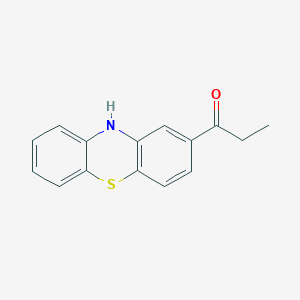

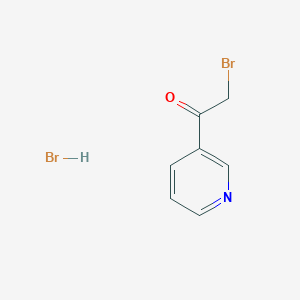
![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
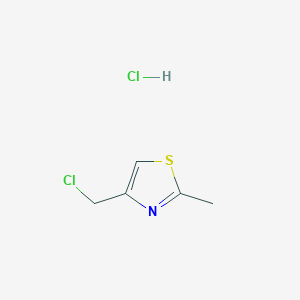
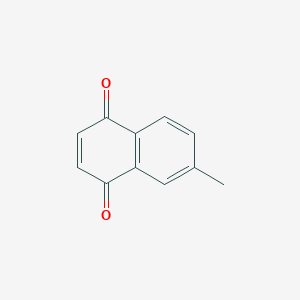
![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)
